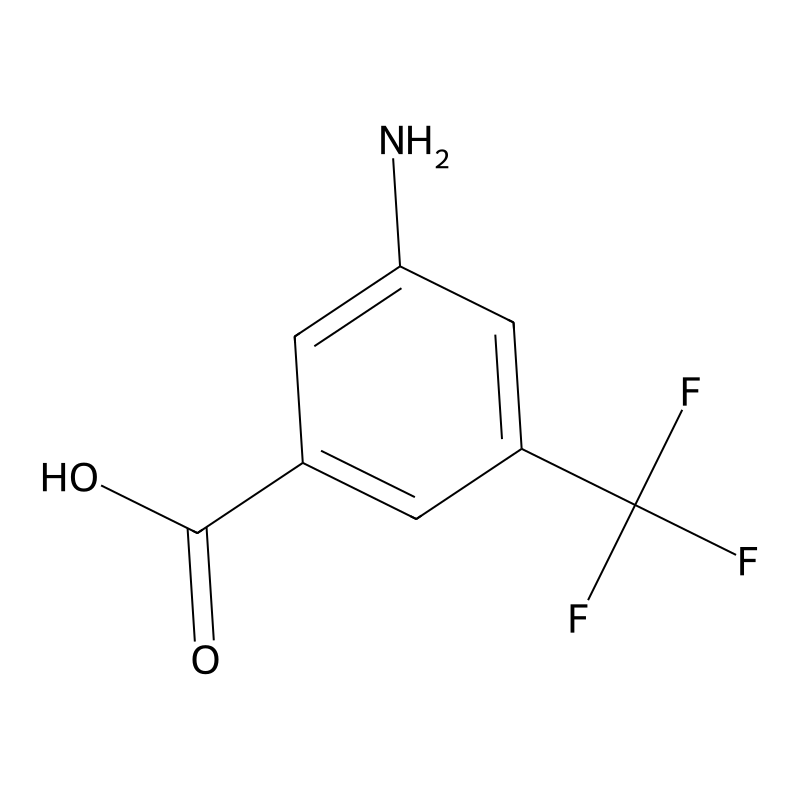

3-Amino-5-(trifluoromethyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

3-Amino-5-(trifluoromethyl)benzoic acid is a small molecule organic compound with the chemical formula C₈H₆F₃NO₂. It is a white crystalline solid with a melting point of 142-146 °C. The compound can be synthesized through various methods, including the diazotization of 3-amino-5-methylbenzoic acid followed by treatment with trifluoroacetic anhydride []. Its structure and purity are typically confirmed using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry [, ].

Potential Biological Applications:

Research suggests that 3-Amino-5-(trifluoromethyl)benzoic acid possesses potential biological activities, making it an attractive target for further investigation. Here are some specific areas of exploration:

Antimicrobial activity

Studies have shown that the compound exhibits antibacterial and antifungal properties against various pathogens [, ]. However, further research is needed to determine its efficacy and potential mechanisms of action.

Enzyme inhibition

The compound has been identified as a potential inhibitor of certain enzymes, such as kinases, which are involved in various cellular processes []. This suggests its potential role in the development of drugs targeting specific diseases.

Antioxidant activity

Certain studies have indicated that 3-Amino-5-(trifluoromethyl)benzoic acid may possess antioxidant properties []. However, more research is required to understand its potential applications in this area.

3-Amino-5-(trifluoromethyl)benzoic acid is an aromatic organic compound characterized by the presence of an amino group (-NH₂) at the 3-position and a trifluoromethyl group (-CF₃) at the 5-position of a benzoic acid structure. Its chemical formula is C₈H₆F₃NO₂, and it appears as a white crystalline solid with a melting point ranging from 142 to 146 °C . The unique arrangement of functional groups contributes to its distinct properties and potential applications in various fields, including pharmaceuticals and organic synthesis.

- Nitration: The compound can be nitrated to introduce additional nitro groups, which can then be reduced to amines.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amine Reactions: The amino group can undergo acylation or alkylation reactions, allowing for the formation of derivatives with varied biological activities .

These reactions highlight its versatility in organic synthesis, enabling the development of more complex molecules.

Research into the biological activity of 3-Amino-5-(trifluoromethyl)benzoic acid indicates that it may possess significant antibacterial and antifungal properties against various pathogens. Additionally, it has been identified as a potential inhibitor of specific enzymes, such as kinases, which play crucial roles in cellular processes. This suggests its potential utility in drug development targeting specific diseases. Some studies also hint at antioxidant properties, although further investigation is necessary to fully elucidate these effects .

Several methods exist for synthesizing 3-Amino-5-(trifluoromethyl)benzoic acid:

- Diazotization Method: This involves the diazotization of 3-amino-5-methylbenzoic acid followed by treatment with trifluoroacetic anhydride.

- Nitration and Reduction: Another common approach is the nitration of 3-(trifluoromethyl)toluene, which is subsequently reduced to yield the desired amino compound .

These methods illustrate the compound's accessibility for research and industrial purposes.

3-Amino-5-(trifluoromethyl)benzoic acid has potential applications in various domains:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antibacterial or antifungal agents.

- Organic Synthesis: It can be utilized as an intermediate in synthesizing more complex organic compounds.

- Research: Its unique properties make it valuable in studies related to enzyme inhibition and antioxidant activity .

Several compounds share structural similarities with 3-Amino-5-(trifluoromethyl)benzoic acid. Here are some notable examples:

The uniqueness of 3-Amino-5-(trifluoromethyl)benzoic acid lies in its specific positioning of functional groups, which influences its chemical reactivity and biological activity compared to these similar compounds. Further research could elucidate how these structural differences translate into varying biological effects and applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant